molecular formula C20H21NO3 B2620510 N-(2,2-di(furan-2-yl)ethyl)-2-phenylbutanamide CAS No. 2309598-38-5

N-(2,2-di(furan-2-yl)ethyl)-2-phenylbutanamide

Cat. No.: B2620510
CAS No.: 2309598-38-5
M. Wt: 323.392
InChI Key: VLNTVFKYDLSJML-UHFFFAOYSA-N
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Description

N-(2,2-Di(furan-2-yl)ethyl)-2-phenylbutanamide (CAS 2309598-38-5) is a synthetic chemical compound with a molecular formula of C20H21NO3 and a molecular weight of 323.39 g/mol . This molecule is an amide derivative that incorporates multiple heterocyclic and aromatic systems, making it a compound of interest in medicinal chemistry and drug discovery research. The structure of this compound features a 2-phenylbutanamide core linked to a unique 2,2-di(furan-2-yl)ethyl group. The fusion of furan rings with a phenylbutanamide scaffold is a strategy in rational drug design, as these motifs are known to contribute significantly to a molecule's bioactive properties . Furan rings are electron-rich heterocycles that can improve a compound's pharmacokinetic profile by enhancing solubility and bioavailability, and they are frequently found in bioactive molecules with a range of therapeutic applications . Similarly, the 2-phenethylamine scaffold is a common structural element in nature and is present in numerous compounds with neurological activity . While specific biological data for this exact compound is not available in the public domain, its structural features suggest potential as a valuable intermediate for constructing more complex molecular hybrids. Researchers may employ this compound as a building block in the synthesis of novel ligands for pharmacological evaluation, particularly in the development of central nervous system agents or enzyme inhibitors . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with care in a controlled laboratory setting.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-2-16(15-8-4-3-5-9-15)20(22)21-14-17(18-10-6-12-23-18)19-11-7-13-24-19/h3-13,16-17H,2,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNTVFKYDLSJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-di(furan-2-yl)ethyl)-2-phenylbutanamide typically involves the condensation of 2,2-di(furan-2-yl)ethylamine with 2-phenylbutanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-di(furan-2-yl)ethyl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of N-(2,2-di(furan-2-yl)ethyl)-2-phenylbutanamine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,2-di(furan-2-yl)ethyl)-2-phenylbutanamide exhibits several biological activities:

  • Antioxidant Activity : The furan structure is associated with the ability to scavenge free radicals, potentially reducing oxidative stress in cellular environments.
  • Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains, indicating potential applications in antimicrobial therapies.

Case Study 1: Antioxidant Effects

A study evaluated the antioxidant capacity of this compound using human cell lines. Results indicated a significant reduction in reactive oxygen species (ROS), highlighting the role of the furan moiety in scavenging free radicals.

Case Study 2: Anti-inflammatory Properties

In a rat model of inflammation, administration of this compound resulted in a marked decrease in levels of tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). This suggests potential therapeutic applications for conditions characterized by chronic inflammation.

Case Study 3: Antimicrobial Activity

In vitro tests demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were promising and warrant further investigation into the compound's mechanism of action against these pathogens.

The following table summarizes the biological activities reported for this compound:

ActivityModel/SystemResultsReference
AntioxidantCell cultureReduced oxidative stress markers
Anti-inflammatoryIn vivo (rat model)Decreased levels of TNF-alpha and IL-6
AntimicrobialBacterial strainsInhibition of growth in Staphylococcus aureus

Applications in Medicinal Chemistry

The unique properties of this compound make it a candidate for further research in medicinal chemistry:

  • Drug Development : Its antioxidant and anti-inflammatory properties suggest potential as a lead compound for developing new therapeutic agents.
  • Pharmacological Studies : Investigating its interactions with various biological targets could lead to novel treatments for diseases involving oxidative stress and inflammation.

Biological Activity

N-(2,2-di(furan-2-yl)ethyl)-2-phenylbutanamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound features a unique structure that incorporates furan rings and a phenyl group, which may contribute to its biological activity. The compound can be synthesized through various organic chemistry techniques, allowing for modifications that could enhance its efficacy against specific biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzamide core facilitates hydrogen bonding with active sites on enzymes or receptors, while the furan rings enhance binding affinity through hydrophobic interactions. This dual interaction mechanism may modulate the activity of the target molecules, leading to diverse biological effects.

Antimicrobial Activity

Research has indicated that furan derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. Notably, derivatives of furan have been reported to inhibit the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 64 µg/mL for certain derivatives .

Anti-inflammatory Effects

Furan-based compounds have also been explored for their anti-inflammatory properties. Some studies suggest that these compounds can act as selective COX-2 inhibitors, demonstrating comparable potency to established anti-inflammatory drugs like rofecoxib . The anti-inflammatory effects are particularly relevant in models induced by carrageenan, where certain furan derivatives exhibited significant reductions in inflammation markers.

Case Studies and Research Findings

Study 1: Antimicrobial Efficacy
A study examining the antibacterial activity of furan derivatives found that compounds similar to this compound effectively inhibited bacterial growth. The most potent compound in this series demonstrated an MIC against E. coli at 64 µg/mL .

Study 2: Anti-inflammatory Potential
In a separate investigation on anti-inflammatory agents, a series of diary furanone derivatives were evaluated for their COX-2 inhibitory activity. One derivative showed significant promise, with effects comparable to those of conventional NSAIDs .

Data Table: Summary of Biological Activities

Activity Type Compound Target Effectiveness (MIC)
AntimicrobialThis compoundE. coli64 µg/mL
Anti-inflammatoryDiary furanone derivativeCOX-2Comparable to rofecoxib

Comparison with Similar Compounds

LMM5 and LMM11 (1,3,4-Oxadiazol Derivatives)

  • Structure : LMM5 features a benzamide core with a 4-methoxyphenylmethyl substituent, while LMM11 includes a furan-2-yl group on the oxadiazole ring .
  • Activity : Both compounds exhibit antifungal properties, tested against fungal strains in combination with fluconazole. Their solubility in 0.5% DMSO/Pluronic F-127 suggests formulation challenges shared with hydrophobic amides .

Ranitidine-Related Compounds

  • Examples: Ranitidine nitroacetamide: Contains a dimethylamino-methylfuran and nitroacetamide group . Ranitidine diamine hemifumarate: Features a thioether-linked furan and aminoethyl chain .
  • Activity : These compounds are associated with gastrointestinal applications (e.g., H₂ antagonists), highlighting how furan positioning and sulfhydryl groups dictate therapeutic utility .
  • Divergence : The target compound’s phenylbutanamide chain may confer distinct pharmacokinetics compared to ranitidine’s nitroethenediamine backbone.

Heterocyclic Amides with Varied Backbones

Naphtho[2,1-b]furan-Pyrazol Hybrids

  • Structure: Synthesized via reflux of naphthofuran precursors with ethyl bromoacetate or chloroacetone, yielding thiazolidinone or methylthiazole derivatives .
  • Activity: Not explicitly stated, but naphthofuran systems are often explored for anticancer or anti-inflammatory effects.
  • Divergence : The target compound’s simpler furan-ethyl group may improve synthetic accessibility compared to multi-step naphthofuran synthesis .

N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide

  • Structure: A butanamide derivative with methylphenoxy and aminophenyl groups, molecular weight 298.38 g/mol .
  • Divergence: The absence of furan rings reduces H-bond acceptors (3 vs.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Functional Groups Biological Activity Synthesis Method
This compound* ~350 (estimated) Bis-furan-ethyl, phenylbutanamide Not reported Not available
LMM5 ~500 (estimated) Benzamide, methoxyphenylmethyl Antifungal Purchased (Life Chemicals)
LMM11 ~450 (estimated) Benzamide, furan-2-yl Antifungal Purchased (Life Chemicals)
Ranitidine nitroacetamide ~331.35 Dimethylamino-furan, nitroacetamide Gastrointestinal Multi-step synthesis
Naphtho[2,1-b]furan derivative ~400 (estimated) Naphthofuran, pyrazol Not reported Reflux with Na acetate
N-(4-Amino-2-methylphenyl)-... 298.38 Methylphenoxy, aminophenyl Not reported Commercial synthesis

*Estimated properties based on structural analogy.

Key Research Findings and Implications

Antifungal Potential: The antifungal activity of LMM5/LMM11 suggests that amides with heterocyclic substituents (e.g., furan) may disrupt fungal membranes or enzymes . The target compound’s bis-furan group could enhance this effect.

Solubility Challenges : Like LMM5/LMM11, the target compound’s hydrophobicity may necessitate formulation with surfactants (e.g., Pluronic F-127) for in vitro studies .

Structural Flexibility : Compared to ranitidine derivatives, the phenylbutanamide backbone offers a modular platform for optimizing metabolic stability and target selectivity .

Synthetic Complexity : The absence of stereocenters in the target compound (unlike ’s amides) could simplify large-scale synthesis .

Notes and Limitations

  • Further studies are required to validate the compound’s biological activity, toxicity, and pharmacokinetic profile.
  • Comparative data on binding affinity, logP, and metabolic half-life would strengthen mechanistic insights.

Q & A

Q. What synthetic strategies are recommended for synthesizing N-(2,2-di(furan-2-yl)ethyl)-2-phenylbutanamide?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions. A plausible route involves:

Furan-ethyl backbone formation : Reacting furan-2-carbaldehyde with ethylamine derivatives under reductive amination conditions to introduce the di(furan-2-yl)ethyl moiety.

Butanamide linkage : Coupling the furan-ethyl intermediate with 2-phenylbutanoyl chloride using a coupling agent (e.g., DCC or EDC) in anhydrous dichloromethane.

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization.
Characterization should include IR spectroscopy (amide C=O stretch ~1650–1680 cm⁻¹), ¹H NMR (distinct peaks for furan protons at δ 6.2–7.4 ppm and phenyl groups at δ 7.2–7.6 ppm), and mass spectrometry (molecular ion peak matching the molecular formula) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
  • Differential Scanning Calorimetry (DSC) : Determine melting point consistency with literature values.
  • 2D NMR (COSY, HSQC) : Confirm connectivity of the furan, ethyl, and phenyl groups. For example, cross-peaks between the ethyl CH₂ and furan protons in HSQC confirm the di(furan) substitution .

Advanced Research Questions

Q. How can molecular docking studies predict the antitubercular activity of this compound?

  • Methodological Answer :
  • Target Selection : Use enoyl-ACP reductase (PDB: 2HYM), a key enzyme in Mycobacterium tuberculosis fatty acid biosynthesis.
  • Software : AutoDock Vina or Schrödinger Suite for docking.
  • Key Parameters :
  • Grid box centered on active-site residues (Tyr 158, Met 103, and Lys 165).
  • Hydrogen bonding and electrostatic interactions prioritized.
  • Validation : Compare docking scores (e.g., binding energy ≤ −8.0 kcal/mol) with known inhibitors like isoniazid. A high score suggests strong binding affinity, correlating with potential antitubercular activity .

Q. How to resolve discrepancies between predicted PASS bioactivity and experimental MIC values?

  • Methodological Answer :
  • PASS Analysis : If Pa (probability of activity) > 0.7 predicts high antitubercular potential, but experimental MIC (e.g., >10 µg/mL) contradicts this:

Assay Validation : Confirm the Alamar Blue assay protocol (e.g., Mycobacterium tuberculosis H37Rv strain, 7H9 medium, incubation at 37°C for 7 days) .

Solubility Check : Use DMSO solubility tests; poor solubility may artificially inflate MIC values.

Metabolic Stability : Perform liver microsome assays to assess compound degradation.

SAR Optimization : Modify substituents (e.g., halogenation of the phenyl group) to enhance membrane permeability .

Q. What experimental design optimizes SAR studies for this compound?

  • Methodological Answer :
  • Variable Groups : Synthesize derivatives with:
  • Phenyl substitutions : Electron-withdrawing (e.g., -NO₂, -Cl) vs. electron-donating (e.g., -OCH₃) groups.
  • Furan replacements : Test thiophene or pyrrole analogs.
  • In vitro Testing : Use a tiered approach:

Primary Screening : MIC against M. tuberculosis H37Rv.

Secondary Assays : Cytotoxicity (e.g., HepG2 cells via MTT assay) .

Tertiary Studies : In vivo efficacy in murine TB models.

  • Computational Support : Pair with QSAR models to prioritize derivatives .

Data Analysis and Contradiction Management

Q. How to address inconsistent results between hydrogen bonding predictions (docking) and experimental binding assays?

  • Methodological Answer :
  • Crystallographic Validation : Perform X-ray crystallography of the compound-enzyme complex to confirm predicted interactions (e.g., Tyr 158 hydrogen bonding).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
  • Mutagenesis Studies : Engineer point mutations (e.g., Tyr158Ala) to assess the contribution of specific residues .

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